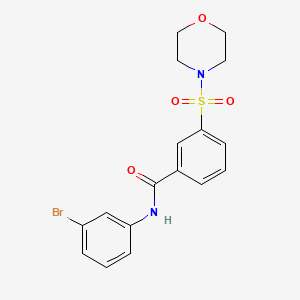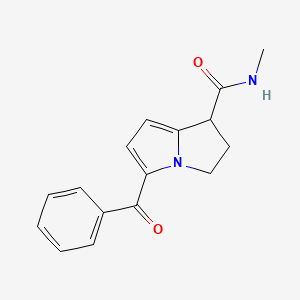
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, while the nitro group could participate in reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Discovery and Drug Development
Compounds similar to the one mentioned are often studied for their potential as therapeutic agents. For example, the design, synthesis, and biological evaluation of small molecule inhibitors for histone deacetylases (HDACs) have shown promise in blocking cancer cell proliferation and inducing apoptosis, highlighting their potential as anticancer drugs (Zhou et al., 2008). These findings suggest that compounds with complex structures, similar to the one , can play significant roles in the development of new therapeutic strategies against cancer.
Novel Transformations and Synthesis Methods
Research on novel transformations of amino and carbonyl/nitrile groups in specific thiophenes for thienopyrimidine synthesis has been explored. Such studies contribute to the field of organic chemistry by providing new methods for creating complex molecules with potential pharmacological activities (Pokhodylo et al., 2010).
Analytical and Separation Techniques
The development of analytical techniques for the separation of related compounds, such as nonaqueous capillary electrophoresis, has been applied to the analysis of pharmaceuticals. These methods are essential for quality control and ensuring the purity of synthesized compounds (Ye et al., 2012).
Biological Evaluations and Mechanistic Studies
Studies on compounds containing uracil and adenine have been conducted to explore their applications in creating polyamides with potential biological functions, including their use as anticancer agents. Such research indicates the importance of understanding the molecular basis of disease and the mechanism of action of potential therapeutics (Hattori & Kinoshita, 1979).
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves the condensation of 4-aminobenzoic acid with 2-chloro-4-nitroaniline to form N-(4-nitrophenyl)-4-aminobenzoic acid. This intermediate is then reacted with thioacetic acid to form N-(4-nitrophenyl)-4-((2-oxoethyl)thio)benzamide. The resulting compound is then reacted with ethyl acetoacetate to form N-(4-nitrophenyl)-4-((2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide. Finally, reduction of the nitro group with hydrogen gas and palladium on carbon catalyst followed by acylation with 4-aminobenzoyl chloride yields the target compound.", "Starting Materials": [ "4-aminobenzoic acid", "2-chloro-4-nitroaniline", "thioacetic acid", "ethyl acetoacetate", "palladium on carbon catalyst", "hydrogen gas", "4-aminobenzoyl chloride" ], "Reaction": [ "4-aminobenzoic acid + 2-chloro-4-nitroaniline -> N-(4-nitrophenyl)-4-aminobenzoic acid", "N-(4-nitrophenyl)-4-aminobenzoic acid + thioacetic acid -> N-(4-nitrophenyl)-4-((2-oxoethyl)thio)benzamide", "N-(4-nitrophenyl)-4-((2-oxoethyl)thio)benzamide + ethyl acetoacetate -> N-(4-nitrophenyl)-4-((2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide", "N-(4-nitrophenyl)-4-((2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide + hydrogen gas + palladium on carbon catalyst -> N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide", "N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide + 4-aminobenzoyl chloride -> N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide" ] } | |
CAS番号 |
888413-94-3 |
分子式 |
C19H16N6O5S |
分子量 |
440.43 |
IUPAC名 |
N-[4-amino-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C19H16N6O5S/c20-16-15(22-17(27)11-5-2-1-3-6-11)18(28)24-19(23-16)31-10-14(26)21-12-7-4-8-13(9-12)25(29)30/h1-9H,10H2,(H,21,26)(H,22,27)(H3,20,23,24,28) |
InChIキー |
UOTANXBYVCVUMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2781319.png)
![2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B2781321.png)

![[2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2781325.png)

![ethyl 2-(3-(azepan-1-ylsulfonyl)-4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2781329.png)

![3-fluoro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2781333.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2781338.png)
![(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2781339.png)

![N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2781342.png)